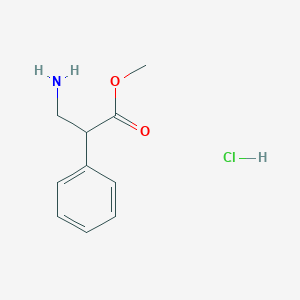![molecular formula C11H14ClF3N2O B1416805 4-[(methylamino)methyl]-N-(2,2,2-trifluoroethyl)benzamide hydrochloride CAS No. 1156895-87-2](/img/structure/B1416805.png)
4-[(methylamino)methyl]-N-(2,2,2-trifluoroethyl)benzamide hydrochloride
Overview
Description
4-[(methylamino)methyl]-N-(2,2,2-trifluoroethyl)benzamide hydrochloride is a biochemical used for proteomics research . It has a molecular weight of 282.69 . The CAS number for this compound is 1156895-87-2 .
Physical And Chemical Properties Analysis
The physical and chemical properties of 4-[(methylamino)methyl]-N-(2,2,2-trifluoroethyl)benzamide hydrochloride are not fully detailed in the search results. The molecular weight is 282.69 , but other properties such as boiling point and storage conditions are not specified .Scientific Research Applications
Neuroleptic Activity
Research on benzamides, including derivatives of 4-[(methylamino)methyl]-N-(2,2,2-trifluoroethyl)benzamide hydrochloride, has indicated potential neuroleptic (antipsychotic) activity. Studies have shown that certain structural modifications of these compounds enhance their activity against stereotyped behavior in animal models. For instance, Iwanami et al. (1981) found that specific structural changes in these benzamides resulted in compounds with increased potency compared to existing neuroleptics like haloperidol and metoclopramide (Iwanami, Takashima, Hirata, Hasegawa, & Usuda, 1981).
Antiarrhythmic Properties
The development of benzamides with 2,2,2-trifluoroethoxy ring substituents has led to the identification of compounds with significant oral antiarrhythmic activity in animal models. This includes research by Banitt et al. (1977) exploring a range of tertiary and secondary benzamides derived from 2,5-bis(2,2,2-trifluoroethoxy)benzamide, identifying compounds like flecainide acetate for clinical trials (Banitt, Bronn, Coyne, & Schmid, 1977).
Anti-Acetylcholinesterase Activity
Sugimoto et al. (1990) demonstrated that certain 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives, structurally related to 4-[(methylamino)methyl]-N-(2,2,2-trifluoroethyl)benzamide hydrochloride, exhibit significant anti-acetylcholinesterase (anti-AChE) activity. This discovery highlights their potential as therapeutic agents for conditions like dementia (Sugimoto, Tsuchiya, Sugumi, Higurashi, Karibe, Iimura, Sasaki, Kawakami, Nakamura, & Araki, 1990).
Antineoplastic Applications
A derivative of this compound, 4-(4-Methyl-piperazin-1-ylmethyl)-N-[6-methyl-5-(4-pyridin-3-yl-pyrimidin-2-ylamino)-pyridin-3-yl]-3-trifluoromethyl-benzamide, known as flumatinib, is being studied for its antineoplastic (anticancer) effects in chronic myelogenous leukemia patients. This research by Gong et al. (2010) contributes to understanding the metabolism of this drug in humans, identifying key metabolic pathways after oral administration (Gong, Chen, Deng, & Zhong, 2010).
Isotope Technique Application
Higuchi and Shiobara (1980) utilized deuterium-labelled compounds to study the pharmacokinetics of nicardipine hydrochloride, a related compound, in dogs. This innovative approach helped understand the metabolic processes and enzyme saturation phenomena (Higuchi & Shiobara, 1980).
Histone Deacetylase Inhibition
Zhou et al. (2008) identified a compound, N-(2-aminophenyl)-4-[(4-pyridin-3-ylpyrimidin-2-ylamino)methyl]benzamide (MGCD0103), as a selective histone deacetylase (HDAC) inhibitor. This research contributes to the development of new anticancer drugs, highlighting the therapeutic potential of structurally related benzamides (Zhou, Moradei, Raeppel, Leit, Fréchette, Gaudette, Paquin, Bernstein, Bouchain, Vaisburg, Jin, Gillespie, Wang, Fournel, Yan, Trachy-Bourget, Kalita, Lu, Rahil, Macleod, Li, Besterman, & Delorme, 2008).
properties
IUPAC Name |
4-(methylaminomethyl)-N-(2,2,2-trifluoroethyl)benzamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13F3N2O.ClH/c1-15-6-8-2-4-9(5-3-8)10(17)16-7-11(12,13)14;/h2-5,15H,6-7H2,1H3,(H,16,17);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PIVXTLALBHNWTM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC1=CC=C(C=C1)C(=O)NCC(F)(F)F.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14ClF3N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[(methylamino)methyl]-N-(2,2,2-trifluoroethyl)benzamide hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



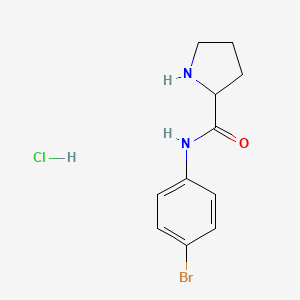
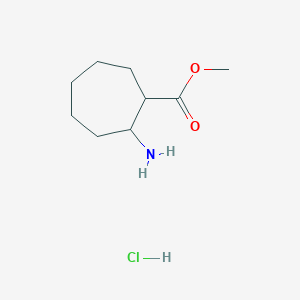
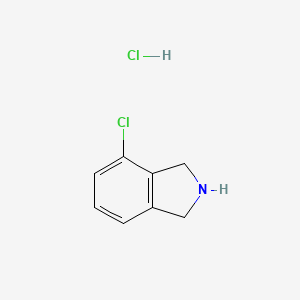
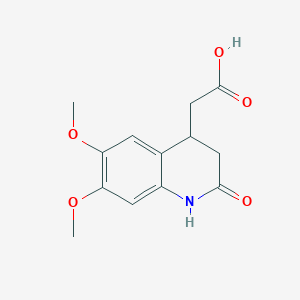
![4-(4-chlorophenyl)-3H,4H,5H,6H,7H-imidazo[4,5-c]pyridine-6-carboxylic acid](/img/structure/B1416728.png)

![Methyl[1-(pyridin-3-yl)ethyl]amine dihydrochloride](/img/structure/B1416731.png)
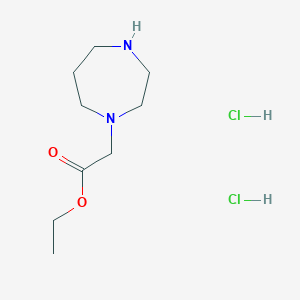
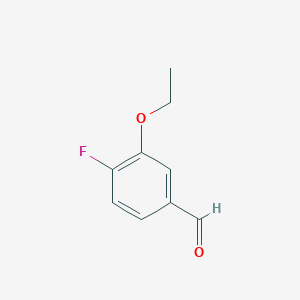
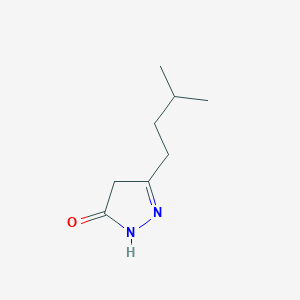
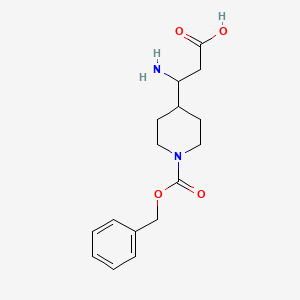
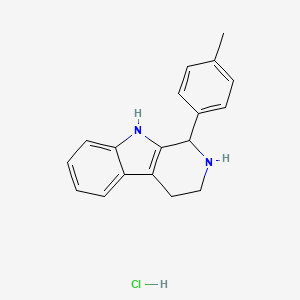
![N-{1-[4-(difluoromethoxy)-3-methoxyphenyl]ethylidene}hydroxylamine](/img/structure/B1416740.png)
